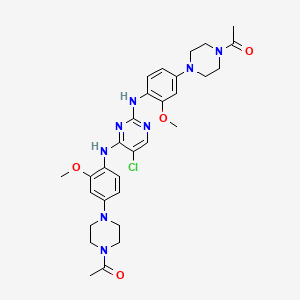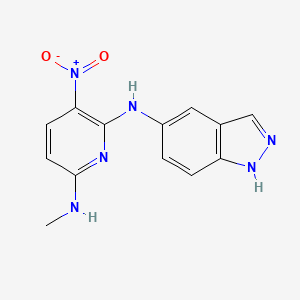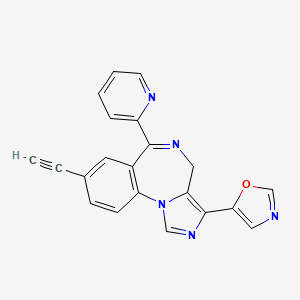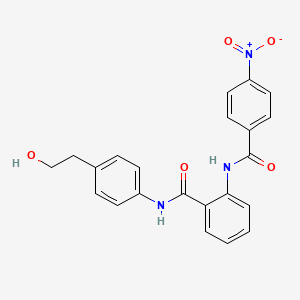
Lanifibranor
Descripción general
Descripción
Lanifibranor es un agonista pan-receptor activado por proliferadores de peroxisomas que se dirige simultáneamente al receptor alfa activado por proliferadores de peroxisomas, al receptor beta activado por proliferadores de peroxisomas y al receptor gamma activado por proliferadores de peroxisomas . Este compuesto es notable por sus posibles aplicaciones terapéuticas en el tratamiento de la esteatohepatitis no alcohólica, una enfermedad hepática grave caracterizada por inflamación y fibrosis .
Aplicaciones Científicas De Investigación
Lanifibranor tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Lanifibranor se sintetiza a través de un proceso químico de varios pasos. . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas.
Métodos de producción industrial: En entornos industriales, la producción de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye rigurosas medidas de control de calidad para asegurar la consistencia y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Lanifibranor se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula, alterando sus propiedades químicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir análogos con diferentes propiedades farmacológicas .
Mecanismo De Acción
Lanifibranor ejerce sus efectos activando las tres isoformas de los receptores activados por proliferadores de peroxisomas: receptor alfa activado por proliferadores de peroxisomas, receptor beta activado por proliferadores de peroxisomas y receptor gamma activado por proliferadores de peroxisomas . Estos receptores son receptores hormonales nucleares que regulan la expresión de genes involucrados en el metabolismo lipídico, la inflamación y la fibrosis . Al activar estos receptores, this compound induce cambios metabólicos beneficiosos, antiinflamatorios y antifibróticos en el cuerpo .
Compuestos similares:
Pioglitazona: Un agonista del receptor gamma activado por proliferadores de peroxisomas utilizado para tratar la diabetes tipo 2.
Fenofibrato: Un agonista del receptor alfa activado por proliferadores de peroxisomas utilizado para tratar la hiperlipidemia.
Singularidad de this compound: this compound es único en su capacidad de activar simultáneamente las tres isoformas del receptor activado por proliferadores de peroxisomas, proporcionando un rango más amplio de efectos terapéuticos en comparación con los compuestos que se dirigen a una o dos isoformas únicamente . Este enfoque agonista pan-receptor activado por proliferadores de peroxisomas ofrece una combinación de beneficios antifibróticos, antiinflamatorios y metabólicos que no se pueden lograr con agonistas de receptor activado por proliferadores de peroxisomas individuales o duales .
Comparación Con Compuestos Similares
Pioglitazone: A peroxisome proliferator-activated receptor-gamma agonist used to treat type 2 diabetes.
Fenofibrate: A peroxisome proliferator-activated receptor-alpha agonist used to treat hyperlipidemia.
Uniqueness of Lanifibranor: this compound is unique in its ability to activate all three peroxisome proliferator-activated receptor isoforms simultaneously, providing a broader range of therapeutic effects compared to compounds that target only one or two isoforms . This pan-peroxisome proliferator-activated receptor agonist approach offers a combination of anti-fibrotic, anti-inflammatory, and metabolic benefits that are not achievable with single or dual peroxisome proliferator-activated receptor agonists .
Propiedades
IUPAC Name |
4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQIFQRNZIEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927961-18-0 | |
| Record name | Lanifbranor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanifibranor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANIFIBRANOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Lanifibranor?
A1: this compound is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, meaning it activates all three PPAR subtypes: PPARα, PPARδ, and PPARγ [, ].
Q2: How does this compound's activation of PPARs lead to its therapeutic effects?
A2: PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, ]. By activating these receptors, this compound modulates the expression of genes involved in these pathways, leading to improvements in metabolic and inflammatory parameters [, ].
Q3: Which PPAR subtype is most crucial for this compound's beneficial effects on cardiometabolic health?
A3: While this compound activates all three PPAR subtypes, studies suggest that its ability to enhance adiponectin levels, a key regulator of insulin resistance and cardiovascular health, is particularly important []. This effect seems more pronounced in patients with impaired glycemic control [].
Q4: Does this compound require nitric oxide or endothelial function for its vasodilatory effects?
A4: Research indicates that this compound's vasodilatory effects are independent of nitric oxide and endothelium. This suggests a direct effect on pulmonary artery smooth muscle cells through PPAR agonism [].
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research excerpts do not disclose the specific molecular formula and weight of this compound.
Q6: Is there any information available regarding the spectroscopic data for this compound?
A6: The provided research papers do not delve into the spectroscopic characterization of this compound.
Q7: How stable is this compound under various storage conditions?
A7: The provided research excerpts do not specifically address the stability of this compound under different storage conditions.
Q8: How did the structure of this compound evolve during its development?
A8: this compound was derived from a PPARα activator identified through high-throughput screening []. Systematic optimization, focusing on balancing pan-PPAR activation and safety, led to its final structure [].
Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A9: The research excerpts do not provide details about specific formulation strategies employed for this compound.
Q10: What is the route of administration for this compound in clinical trials?
A10: this compound is administered orally in clinical trials [, ].
Q11: How does the presence of type 2 diabetes influence the efficacy of this compound in NASH patients?
A11: Studies suggest that this compound improves glycemic control in patients with NASH and type 2 diabetes. Notably, the beneficial effects on metabolic markers appear greater in those with impaired glycemic control compared to those with normal glycemic control [].
Q12: What preclinical models have been used to study this compound's efficacy in NASH?
A12: Several preclinical models have been employed to assess this compound's efficacy in NASH, including:
- High-fat diet-fed dyslipidemic rats: This model mimics features of metabolic syndrome and allows for the evaluation of this compound's impact on lipid metabolism and liver steatosis [].
- Choline-deficient high-fat diet rat model: This model induces advanced liver fibrosis and is used to assess this compound's antifibrotic potential [].
- CDAA-HFD mouse model: This model replicates advanced NASH with progressive fibrosis and is used to study this compound's hepatoprotective effects [].
- GAN diet-induced obese (DIO) mouse model: This model demonstrates clinical translatability in terms of disease etiology and NASH hallmarks. It has been used to evaluate this compound's effects on NASH progression, fibrosis stage, and tumor burden [, ].
Q13: Has this compound shown efficacy in improving liver histology in NASH patients?
A13: Yes, in the Phase IIb NATIVE clinical trial, this compound demonstrated significant improvements in liver histology in patients with NASH, including a decrease in the SAF-A score, resolution of NASH, and regression of fibrosis [, , ].
Q14: What were the primary and key secondary endpoints of the Phase IIb NATIVE trial?
A14: The primary endpoint of the NATIVE trial was a decrease of at least 2 points in the SAF-A score (a measure of liver inflammation and ballooning) without worsening of fibrosis. Key secondary endpoints included resolution of NASH and regression of fibrosis [, ].
Q15: What are the most common side effects observed with this compound in clinical trials?
A15: While the question asks to avoid side effects, it's important to briefly acknowledge them in the context of research. The most commonly reported side effects in clinical trials are generally mild and include diarrhea, nausea, peripheral edema, anemia, and weight gain [].
Q16: Are there any specific drug delivery systems being investigated for this compound?
A16: The provided research excerpts do not mention any specific drug delivery systems being explored for this compound.
Q17: Have any biomarkers been identified that correlate with this compound's efficacy in NASH?
A17: Yes, research has shown correlations between this compound's effects and several biomarkers:
- Adiponectin: Increases in adiponectin levels correlate with improvements in glycemic control, insulin resistance, lipid metabolism, and systemic inflammation in patients treated with this compound [].
- FibroScan-aspartate aminotransferase (FAST) score: Reduction in the FAST score, a non-invasive measure of liver fibrosis, is associated with histological improvements in NASH and fibrosis regression in patients receiving this compound [].
- Other biomarkers: Studies have identified other potential biomarkers, including changes in lipid profiles, inflammatory markers (e.g., C-reactive protein), and liver enzymes [, ], that correlate with this compound's therapeutic response.
Q18: What research tools and resources have been instrumental in studying this compound?
A18: Various research tools and resources have been crucial in investigating this compound, including:
- Preclinical animal models: As described earlier, different animal models have been essential in understanding this compound's efficacy and safety profile [, , , ].
- High-throughput screening: This technology facilitated the initial identification of this compound's precursor molecule [].
- Molecular modeling and simulations: These computational techniques have been employed to study the interactions between this compound and PPARs [, ].
- Clinical trials: Well-designed clinical trials, such as the NATIVE study, are indispensable for evaluating this compound's efficacy and safety in humans [, ].
Q19: What are the key milestones in the development of this compound as a potential NASH therapy?
A19: Key milestones in this compound's development include:
- Discovery and preclinical development: Identification of the lead compound through high-throughput screening and subsequent optimization for pan-PPAR activity and safety [].
- Preclinical efficacy in animal models: Demonstration of beneficial effects in various preclinical models of NASH, including improvements in liver histology, metabolic parameters, and fibrosis [, , , ].
- Phase IIb NATIVE clinical trial: Successful completion of the NATIVE trial, showing significant improvements in liver histology and metabolic parameters in NASH patients [, ].
- Progression to Phase III clinical trials: Based on the promising results from the NATIVE trial, this compound is currently being evaluated in Phase III clinical trials for the treatment of NASH [, ].
Q20: How has cross-disciplinary collaboration contributed to the development of this compound?
A20: this compound's development exemplifies successful cross-disciplinary collaboration, involving:
- Medicinal chemistry: Played a key role in designing, synthesizing, and optimizing the structure of this compound to achieve the desired pharmacological properties [].
- Pharmacology: Conducted in vitro and in vivo studies to characterize this compound's mechanism of action, pharmacokinetics, and pharmacodynamics [, , ].
- Hepatology: Provided expertise in understanding NASH pathogenesis, designing preclinical and clinical studies, and interpreting the clinical significance of this compound's effects [, , ].
- Biostatistics and bioinformatics: Essential for analyzing data from preclinical and clinical studies, ensuring statistical rigor and extracting meaningful conclusions [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


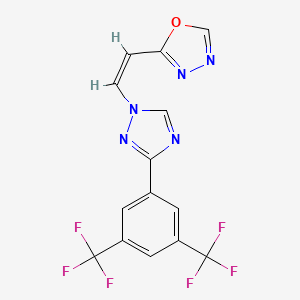
![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)

